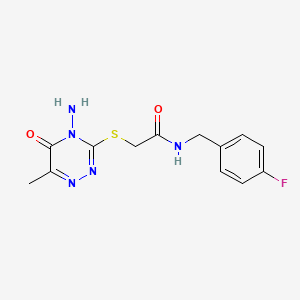
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring, a sulfanyl group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the triazine ring.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the carbonyl group, potentially altering the compound’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism by which 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and sulfanyl group can form specific interactions with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-amino-3-mercapto-6-methyl-5-oxo-1,2,4-triazine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is unique due to the combination of its triazine ring, sulfanyl group, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a derivative of the triazine family, which has garnered attention due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N5O3S, with a molecular weight of approximately 335.38 g/mol. The structure features a triazine ring linked to a thio group and an acetamide moiety, which are crucial for its biological activity.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of triazine derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxicity against MOLT-4 (human acute lymphoblastic leukemia) and MCF-7 (human breast adenocarcinoma) cells. The IC50 values for related compounds were reported as follows:
These findings suggest that the compound may possess similar cytotoxic properties worthy of further investigation.
The mechanism by which triazine derivatives exert their effects often involves DNA intercalation and inhibition of anti-apoptotic proteins such as Bcl-2. Molecular docking studies indicate that these compounds can bind to DNA through stacking interactions and inhibit Bcl-2, promoting apoptosis in cancer cells .
Comparative Biological Activity
To better understand the biological activity of this compound compared to other similar compounds, a summary table is provided below:
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| P1 | MOLT-4 | 7.1 ± 1.1 | DNA intercalation & Bcl-2 inhibition |
| P11 | MCF-7 | 15.4 ± 2.9 | DNA intercalation & Bcl-2 inhibition |
| 2-(Thio) | Various | TBD | TBD |
Case Studies
Case Study 1: Anticancer Activity
In a study focusing on the synthesis and biological evaluation of triazine derivatives, several compounds were tested for their anticancer activity against multiple cell lines. The results indicated that modifications in the substituents significantly influenced the cytotoxicity profiles, underscoring the importance of structural variations in enhancing biological activity .
Case Study 2: Molecular Docking Analysis
Molecular docking studies performed on related compounds revealed that they bind effectively to both DNA and Bcl-2 active sites, providing insights into their potential as dual-action therapeutic agents . This case study illustrates the relevance of computational methods in predicting the biological behavior of novel compounds.
特性
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5O2S/c1-8-12(21)19(15)13(18-17-8)22-7-11(20)16-6-9-2-4-10(14)5-3-9/h2-5H,6-7,15H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXSFNQRXBXEJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














